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Compound of Interest

Compound Name: (2R)-Vildagliptin

CAS No.: 1044676-63-2

Cat. No.: B10774862

Get Quote

This technical support guide provides researchers, scientists, and drug development

professionals with comprehensive information on conducting long-term stability testing for (2R)-
Vildagliptin. It includes troubleshooting advice and frequently asked questions based on

established regulatory guidelines and scientific literature.

Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for long-term stability testing of a new drug substance

like Vildagliptin?

A1: According to the International Council for Harmonisation (ICH) Q1A(R2) guidelines, long-

term stability testing for a new drug substance should be conducted under specific temperature

and relative humidity (RH) conditions for a minimum of 12 months.[1][2] The primary storage

conditions are either 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[3][4]

The selection between these depends on the climatic zone where the drug product is intended

to be marketed.[3]

Q2: How frequently should samples be tested during a long-term stability study?
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A2: For a drug substance with a proposed re-test period of at least 12 months, the

recommended testing frequency for long-term studies is every 3 months during the first year,

every 6 months during the second year, and annually thereafter for the duration of the

proposed re-test period.[3][5][6]

Q3: What is the purpose of accelerated and intermediate stability testing?

A3: Accelerated testing involves storing the drug substance under exaggerated conditions

(e.g., 40°C ± 2°C / 75% RH ± 5% RH for 6 months) to speed up chemical degradation and

physical changes.[3][4] This data helps predict the long-term stability profile and evaluate the

effect of short-term excursions outside the label's storage conditions.[1][7] Intermediate testing

(e.g., 30°C ± 2°C / 65% RH ± 5% RH) is performed if a "significant change" occurs during

accelerated testing for a product intended to be stored long-term at 25°C/60% RH.[6][8]

Q4: My Vildagliptin assay values are decreasing unexpectedly during the stability study. What

are the potential causes?

A4: Unexpected degradation of Vildagliptin can be due to several factors:

Inherent Instability: Vildagliptin is known to be susceptible to degradation under acidic, basic,

and oxidative conditions.[9][10] Ensure your storage conditions are tightly controlled and that

the substance is not exposed to reactive contaminants.

Excipient Incompatibility: If you are testing a drug product, certain excipients can interact

with Vildagliptin and promote degradation.[10] Studies have shown that excipients like

lactose, mannitol, and magnesium stearate can impact its stability.[10]

Container Closure System: The packaging may not be sufficiently protective against

moisture or light, which can accelerate degradation.[4]

Analytical Method Issues: The analytical method may not be robust, leading to variable

results. Ensure the method is properly validated and that system suitability criteria are met

during each run.

Q5: I am observing new or larger-than-expected impurity peaks in my chromatograms. How

should I proceed?
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A5: This indicates that degradation is occurring. The following steps are recommended:

Confirm Peak Identity: If possible, use a mass spectrometer (LC-MS) to identify the

molecular weight of the degradation products.[11][12] Vildagliptin is known to form specific

degradants under stress conditions like hydrolysis and oxidation.[9][11]

Perform Forced Degradation: Conduct forced degradation studies (see Protocol 2) to

intentionally produce degradation products. This helps confirm if the peaks seen in your

stability samples correspond to known degradants and proves the "stability-indicating" nature

of your analytical method.[9][13]

Quantify the Impurities: Use a validated stability-indicating method to accurately quantify the

levels of these impurities.

Evaluate Against Specifications: Compare the impurity levels against the established

specifications. A "significant change" for an active pharmaceutical ingredient (API) is defined

as the failure to meet its specification.[6]

Q6: Are there any known issues with Vildagliptin stability in solution?

A6: Yes, Vildagliptin shows significant degradation in solution under various pH and oxidative

conditions. It is particularly unstable in 1M NaOH and 3% H₂O₂ at room temperature, with

degradation of over 84% observed within a few hours.[10] It is also sensitive to acidic

conditions (1M HCl), especially at elevated temperatures.[10] When preparing solutions for

analysis, it is crucial to use a validated diluent and analyze the samples within their established

solution stability window.

Data Presentation
Table 1: ICH Recommended Stability Storage Conditions
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Study Type
General Case Storage
Condition

Minimum Duration

Long-term

25°C ± 2°C / 60% RH ± 5%
RH or 30°C ± 2°C / 65% RH
± 5% RH

12 months

Intermediate
30°C ± 2°C / 65% RH ± 5%

RH
6 months

Accelerated
40°C ± 2°C / 75% RH ± 5%

RH
6 months

Data sourced from ICH Q1A(R2) guidelines.[3][4][8][14]

Table 2: Standard Testing Frequency for Long-Term Stability

Year of Study Testing Frequency

First Year Every 3 months

Second Year Every 6 months

Thereafter Annually

Data sourced from ICH Q1A(R2) guidelines.[3][5][6]

Table 3: Summary of Vildagliptin Forced Degradation Conditions and Observations
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Stress Condition
Typical Reagents &
Conditions

Major Degradation
Products Observed

Acid Hydrolysis
1 M HCl at 80°C for 3-9
hours

One major degradant at
Relative Retention Time
(RRT) 1.3.[9][11]

Base Hydrolysis
0.1 M NaOH at room

temperature for 3 hours

Three major degradants at

RRTs 0.4, 0.7, and 1.2.[9]

Oxidative
3% H₂O₂ at room temperature

for 1-7 hours

Five major degradants at RRTs

0.5, 0.6, 0.7, 0.8, and 1.2.[9]

[15]

Neutral Hydrolysis Water at elevated temperature
One major degradant at RRT

0.7.[9]

Thermal & UV Dry heat / UV light exposure

No significant degradation

typically observed for the

substance itself.[9]

This table summarizes findings from multiple forced degradation studies. RRTs are method-

dependent.

Experimental Protocols
Protocol 1: Long-Term Stability Study Setup

Batch Selection: Select at least three primary batches of (2R)-Vildagliptin manufactured by

a process that simulates the final production process.[5][6]

Container Closure System: Place the substance in a container closure system that is the

same as or simulates the proposed packaging for storage and distribution.

Storage: Place the packaged samples into qualified stability chambers set to the desired

long-term condition (e.g., 25°C / 60% RH). Place another set of samples into accelerated

conditions (40°C / 75% RH).
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Sampling Plan: Pull samples from the chambers at the specified time points as defined by

the testing frequency (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for

accelerated).

Analysis: At each time point, test the samples for critical quality attributes, including:

Appearance

Assay (potency)

Degradation products/impurities

Water content (if applicable)

Data Evaluation: Evaluate the data trends over time to establish a re-test period, ensuring

the substance remains within its quality specifications.

Protocol 2: Development of a Stability-Indicating RP-HPLC Method

This protocol outlines the steps for conducting forced degradation studies to ensure an

analytical method is stability-indicating.

Stock Solution Preparation: Prepare a stock solution of Vildagliptin in a suitable diluent (e.g.,

a mixture of 0.1% phosphoric acid and acetonitrile).[9]

Acid Degradation: Mix Vildagliptin solution with 1 M HCl and heat at 80°C for several hours.

[11] Periodically sample, neutralize with NaOH, dilute to the target concentration, and

analyze.

Base Degradation: Mix Vildagliptin solution with 0.1 M NaOH and keep at room temperature

for several hours.[11] Periodically sample, neutralize with HCl, dilute, and analyze.

Oxidative Degradation: Mix Vildagliptin solution with 3% H₂O₂ and keep at room

temperature.[11] Sample at various time points, dilute, and analyze.

Thermal and Photolytic Degradation: Expose solid Vildagliptin powder to dry heat (e.g.,

80°C) and to UV light. Dissolve the stressed powder, dilute, and analyze.
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Chromatographic Analysis: Analyze all stressed samples using an RP-HPLC method,

typically with a C18 column and a mobile phase consisting of a phosphate or bicarbonate

buffer and acetonitrile.[16][17] Use a PDA/DAD detector to check for peak purity and ensure

that the Vildagliptin peak is well-resolved from all degradation product peaks.[13][17]
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Phase 1: Planning & Setup
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Caption: Workflow for a (2R)-Vildagliptin Long-Term Stability Study.
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Caption: Role of Forced Degradation in Method Validation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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